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Compound of Interest

Compound Name:
2-(3-Chlorophenyl)-3-

nitrochromen-4-one

Cat. No.: B114646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 2-aryl-3-nitrochromen-4-ones, a class of heterocyclic compounds with significant interest in

medicinal chemistry. This document outlines the key spectroscopic techniques used to

elucidate the structure and purity of these compounds, presents available data in a structured

format, and provides generalized experimental protocols.

Introduction
2-Aryl-3-nitrochromen-4-ones, also known as 3-nitroflavones, are derivatives of the chromone

scaffold. The introduction of a nitro group at the 3-position and an aryl substituent at the 2-

position significantly influences their electronic properties and biological activities. Accurate

spectroscopic characterization is crucial for confirming the chemical structure, assessing purity,

and understanding the structure-activity relationships of these molecules. The primary

techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopy.

Synthesis
The synthesis of 2-aryl-3-nitro-4H-1-benzopyran-4-ones (3-nitroflavones) can be achieved

through a two-step process. This typically starts from 2-aryl-3-chloro-3,4-dihydro-4-hydroxy-3-
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nitro-2H-1-benzopyrans. A general and novel synthesis route also involves the use of 2-aryl-3-

chloro-2,3-dihydro-3-nitro-4H-1-benzopyran-4-ones as key intermediates.[1]

Spectroscopic Characterization
A multi-spectroscopic approach is essential for the unambiguous identification of 2-aryl-3-

nitrochromen-4-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

organic compounds. Both ¹H and ¹³C NMR are vital for the characterization of 2-aryl-3-

nitrochromen-4-ones.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of

different types of protons, their chemical environment, and their connectivity. Key expected

signals for a 2-aryl-3-nitrochromen-4-one skeleton are:

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm)

corresponding to the protons on the chromone ring system and the 2-aryl substituent. The

specific splitting patterns and coupling constants depend on the substitution pattern.

H-5 Proton: A characteristic downfield doublet of doublets around δ 8.0-8.2 ppm is often

observed for the proton at the 5-position of the chromone ring, due to its proximity to the

carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon

atoms in the molecule. Key expected signals include:

Carbonyl Carbon (C-4): A signal in the downfield region, typically around δ 175-185 ppm.

C-2 and C-3 Carbons: Signals for the carbons at the 2- and 3-positions, with their chemical

shifts influenced by the aryl and nitro substituents, respectively.

Aromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).

Table 1: Representative NMR Data for Chromone Derivatives
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Compoun
d Class

Nucleus
Chemical
Shift (δ,
ppm)

Multiplicit
y

Coupling
Constant
(J, Hz)

Assignm
ent

Referenc
e

2-Amino-4-

(nitroalkyl)-

4H-

chromene-

3-

carbonitrile

s

¹H 4.29 dd - H-C4 [2]

2-Amino-3-

cyano-4-(4-

nitrophenyl

)-4H-

chromene

¹³C 41.2 - - C-4 [3]

59.2-60.5 - - C-2 [3]

119.3 - - CN [3]

159.5 - - C-3 [3]

Note: Data for directly substituted 2-aryl-3-nitrochromen-4-ones is limited in the reviewed

literature. The table provides data for structurally related chromene derivatives to give an

indication of expected chemical shifts.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 2-aryl-3-

nitrochromen-4-ones, the characteristic absorption bands are:

C=O Stretching: A strong absorption band typically in the range of 1630-1680 cm⁻¹,

corresponding to the carbonyl group of the chromone ring.

NO₂ Stretching: Two characteristic strong absorption bands for the nitro group: an

asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band

around 1340-1380 cm⁻¹.
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C=C Stretching: Aromatic C=C stretching vibrations appear in the region of 1450-1600 cm⁻¹.

C-O Stretching: Bands corresponding to the aryl-ether linkage are typically found in the

1200-1300 cm⁻¹ region.

Table 2: Key IR Absorption Frequencies for Nitrochromene Derivatives

Functional Group
Wavenumber
(cm⁻¹)

Intensity Reference

NH₂ 3442, 3327 Strong [2]

CN 2204 Strong [2]

NO₂ 1580, 1420 Strong [2]

Note: This data is for a 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitrile and serves as a

reference for the characteristic nitro group absorptions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which aids in confirming its identity. For 2-aryl-3-nitrochromen-4-ones,

electrospray ionization (ESI) is a common technique.

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺). The

fragmentation pattern can be complex but may involve the loss of the nitro group (NO₂) and

subsequent cleavages of the chromone ring. The fragmentation of the nitro derivative often

shows significant ions resulting from the loss of the nitro group.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The chromone system is a chromophore, and its absorption spectrum is influenced by the

substituents. The presence of the aryl and nitro groups is expected to cause a bathochromic

(red) shift in the absorption maxima compared to the parent chromone. These compounds are

typically colored, often appearing as yellow solids.
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-aryl-3-nitrochromen-

4-ones.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on

the solubility of the compound.

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a

frequency of 300 MHz or higher for better resolution.[5]

Data Acquisition:

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled sequence to obtain singlets for all carbon atoms. A

larger number of scans is typically required.

Data Processing: Process the raw data (FID) by applying a Fourier transform. Reference the

spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]

Integrate the ¹H NMR signals and determine the chemical shifts (δ) in ppm and coupling

constants (J) in Hz.

IR Spectroscopy
Sample Preparation:

Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, use the Attenuated Total

Reflectance (ATR) technique by placing a small amount of the solid sample directly on the

ATR crystal.

Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform,

dichloromethane) and place it in a liquid cell.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Data Acquisition: Acquire the mass spectrum in the positive or negative ion mode. For

structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to observe

the fragmentation of the molecular ion.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major

fragment ions.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent

(e.g., ethanol, methanol, acetonitrile) of a known concentration.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-

800 nm), using the pure solvent as a reference.

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and, if the

concentration is known, calculate the molar absorptivity (ε).

Visualization of Experimental Workflow
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The general workflow for the spectroscopic characterization of 2-aryl-3-nitrochromen-4-ones is

depicted below.

Synthesis & Purification

Spectroscopic Analysis

Data Analysis & Structure Elucidation

Synthesis of 2-Aryl-3-nitrochromen-4-one

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Spectral Data Interpretation

Structure Confirmation & Purity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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